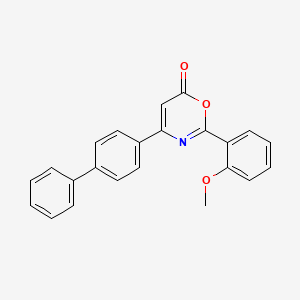![molecular formula C21H25N3O4S B4775559 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4775559.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide
説明
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and autoimmune diseases.
作用機序
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the activation of these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the induction of apoptosis in B-cell lymphoma cells, and the inhibition of T-cell activation and cytokine production in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.
実験室実験の利点と制限
One advantage of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is its specificity for BTK, which makes it a useful tool for studying the role of B-cell receptor signaling in cancer and autoimmune diseases. However, one limitation of this compound is its potential off-target effects, which could lead to unwanted side effects in vivo. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the development of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide as a potential treatment for cancer and autoimmune diseases. One direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy in vivo. Another direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Finally, the clinical evaluation of this compound in humans is needed to determine its safety and efficacy as a potential treatment for cancer and autoimmune diseases.
科学的研究の応用
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. The study also demonstrated that this compound induced apoptosis in B-cell lymphoma cells by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
In another study published in the Journal of Immunology, this compound was shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines in a mouse model of autoimmune disease. The study also demonstrated that this compound had a synergistic effect with other immunosuppressive drugs, suggesting that it could be used in combination therapy for autoimmune diseases.
特性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-17-7-4-5-10-20(17)22-21(26)18-8-6-9-19(15-18)29(27,28)24-13-11-23(12-14-24)16(2)25/h4-10,15H,3,11-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIZOCMOAHMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4775504.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)
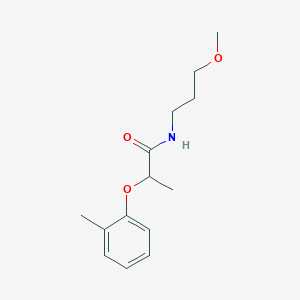
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)
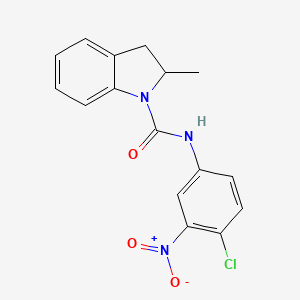
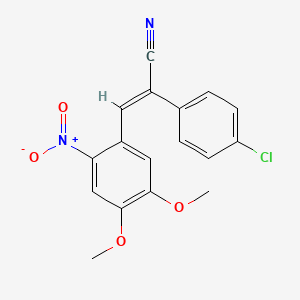
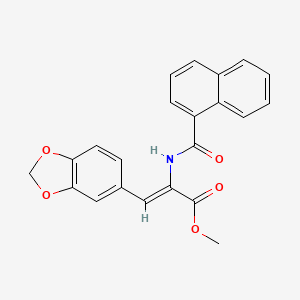
![5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4775571.png)
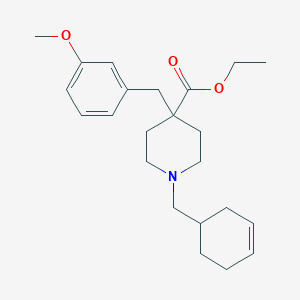
![2-[(3-bromo-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4775582.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)
